1-Bromomethyl-2,2-difluorocyclopropane

radical probe ring-opening kinetics mechanistic studies

1-Bromomethyl-2,2-difluorocyclopropane (CAS 77613-65-1), also known as 2-(bromomethyl)-1,1-difluorocyclopropane or 2,2-difluorocyclopropylmethyl bromide, is a liquid gem-difluorinated cyclopropane building block with the molecular formula C₄H₅BrF₂ and a molecular weight of 170.98 g/mol. It is characterized by a strained three-membered ring with geminal difluoro substitution and a bromomethyl handle, features that confer distinct physicochemical properties including a boiling point of 108–109°C and a density of 1.69 g/mL.

Molecular Formula C4H5BrF2
Molecular Weight 170.98 g/mol
CAS No. 77613-65-1
Cat. No. B1334228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromomethyl-2,2-difluorocyclopropane
CAS77613-65-1
Molecular FormulaC4H5BrF2
Molecular Weight170.98 g/mol
Structural Identifiers
SMILESC1C(C1(F)F)CBr
InChIInChI=1S/C4H5BrF2/c5-2-3-1-4(3,6)7/h3H,1-2H2
InChIKeyTUDJNSKRXIUOAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromomethyl-2,2-difluorocyclopropane (CAS 77613-65-1) Procurement Baseline for Scientific Selection


1-Bromomethyl-2,2-difluorocyclopropane (CAS 77613-65-1), also known as 2-(bromomethyl)-1,1-difluorocyclopropane or 2,2-difluorocyclopropylmethyl bromide, is a liquid gem-difluorinated cyclopropane building block with the molecular formula C₄H₅BrF₂ and a molecular weight of 170.98 g/mol . It is characterized by a strained three-membered ring with geminal difluoro substitution and a bromomethyl handle, features that confer distinct physicochemical properties including a boiling point of 108–109°C and a density of 1.69 g/mL . This compound is supplied as a clear colorless liquid with typical commercial purities of 95–97%, and storage under nitrogen at -20°C is recommended to preserve its integrity .

Why 1-Bromomethyl-2,2-difluorocyclopropane (CAS 77613-65-1) Cannot Be Replaced by Non-Fluorinated or Mono-Fluorinated Cyclopropane Analogs


Generic substitution of 1-bromomethyl-2,2-difluorocyclopropane with non-fluorinated (e.g., (bromomethyl)cyclopropane, CAS 7051-34-5) or mono-fluorinated cyclopropane analogs fails to reproduce critical reactivity, physicochemical, and downstream performance attributes. The gem-difluoro substitution on the cyclopropane ring profoundly alters both the electronic environment and the strain energy of the system, leading to an extraordinarily accelerated radical ring-opening with an activation barrier of just 1.9 kcal/mol [1]. This hyper-reactive behavior, which is not observed in non-fluorinated or mono-fluorinated counterparts, enables its use as a unique mechanistic probe and synthetic intermediate. Furthermore, the introduction of fluorine atoms significantly modulates lipophilicity (estimated LogP increase) and metabolic stability, which are essential design criteria in pharmaceutical and agrochemical lead optimization [2]. The quantitative evidence below substantiates why this specific building block is not interchangeable with seemingly similar analogs.

Quantitative Differentiation of 1-Bromomethyl-2,2-difluorocyclopropane (77613-65-1) vs. Closest Analogs: Head-to-Head Evidence Guide


Reactivity Advantage: Extraordinarily Low Radical Ring-Opening Activation Barrier vs. Non-Fluorinated Cyclopropane

The gem-difluoro substitution in 1-bromomethyl-2,2-difluorocyclopropane derivatives dramatically accelerates radical ring-opening. DFT calculations for the (2,2-difluorocyclopropyl)methyl radical predict an activation barrier of 1.9 kcal/mol for the regiospecific ring-opening to the 2,2-difluorobut-3-en-1-yl radical, with an estimated rate constant of 1.5 × 10¹¹ s⁻¹ at 25 °C [1]. In contrast, the analogous non-fluorinated cyclopropylcarbinyl radical has an experimentally determined activation barrier of approximately 6–7 kcal/mol. This differential makes the difluorinated system a 'hypersensitive' radical probe, uniquely capable of detecting fleeting radical intermediates that would be invisible with non-fluorinated probes.

radical probe ring-opening kinetics mechanistic studies difluorocyclopropane activation barrier

Physicochemical Differentiation: Enhanced Density and Lipophilicity vs. (Bromomethyl)cyclopropane (7051-34-5)

1-Bromomethyl-2,2-difluorocyclopropane exhibits a measured density of 1.69 g/mL at ambient temperature . Its non-fluorinated analog, (bromomethyl)cyclopropane (CAS 7051-34-5), has a significantly lower density of 1.392 g/mL at 25 °C [1]. This 21% increase in density reflects the substantial atomic mass contribution and the compacting effect of the gem-difluoro substitution. Furthermore, the gem-difluorocyclopropyl moiety is known to increase lipophilicity: the LogP of (2,2-difluorocyclopropyl)benzene is reported as 1.87 (ACD/LogP) , whereas cyclopropylbenzene has a LogP of approximately 1.3 (calculated).

physicochemical properties density lipophilicity fluorinated building block logP

Enhanced Metabolic Stability and Bioisosteric Value: Class-Level Advantage of gem-Difluorocyclopropanes vs. Non-Fluorinated Cyclopropanes

The gem-difluorocyclopropane unit, present in 1-bromomethyl-2,2-difluorocyclopropane, is established in the medicinal chemistry literature as a metabolically stable bioisostere for tert-butyl, cyclopropyl, and other lipophilic groups [1]. In a recent drug discovery program at Pfizer, the incorporation of a (S)-2,2-difluorocyclopropyl moiety into the dual TYK2/JAK1 inhibitor PF-06700841 contributed to improved metabolic stability and optimized selectivity, enabling the compound to advance to clinical development [2]. While direct quantitative stability data for the free building block is not reported, the class-level inference is strong: non-fluorinated cyclopropane analogs do not offer the same resistance to oxidative metabolism or the electronic modulation provided by the gem-difluoro substitution.

metabolic stability bioisostere pharmacokinetics drug design difluorocyclopropane

Distinct Regiochemical Outcome in Solvolysis: Proximal vs. Distal Bond Cleavage Compared to 3-Methyl Substituted Analogs

The solvolysis of (2,2-difluorocyclopropyl)methyl tosylate (a derivative of 1-bromomethyl-2,2-difluorocyclopropane) proceeds via regiospecific proximal bond cleavage to yield products derived from the 1,1-difluorobut-3-en-1-yl cation, as confirmed by both DFT calculations and experimental solvolytic results [1]. In stark contrast, the introduction of a single methyl group at the 3-position of the cyclopropane ring shifts the regiochemistry toward predominantly distal bond cleavage. For example, (2,2-difluoro-3-methylcyclopropyl)methyl tosylate exhibits a mixture of proximal and distal cleavage pathways, and the 3,3-dimethyl analog undergoes virtually exclusive distal cleavage [1]. This precise stereoelectronic control over regiochemistry is unique to the unsubstituted 2,2-difluorocyclopropyl system and is critical for its application as a carbocation mechanistic probe.

solvolysis regiochemistry carbocation mechanistic probe ring-opening

Synthetic Versatility: Documented Use in mGluR2 PAM and Insecticidal Pyrazoline Patent Series

1-Bromomethyl-2,2-difluorocyclopropane is explicitly claimed and utilized as a key intermediate in multiple patent applications. In US20130143880A1, the 2,2-difluorocyclopropylmethyl group is listed among preferred substituents for benzimidazolone derivatives acting as positive allosteric modulators (PAMs) of mGluR2, a target for schizophrenia and other neurological disorders [1]. Similarly, EP0227055B1 discloses pyrazoline derivatives containing the 2,2-difluorocyclopropylmethoxy moiety, which exhibit enhanced insecticidal activity and selectivity compared to non-fluorinated analogs [2]. While the non-fluorinated cyclopropylmethyl analog may also be mentioned, the patent data confirm that the difluorinated variant is specifically selected for its superior biological profile.

patent applications pharmaceutical intermediates agrochemicals mGluR2 pyrazoline

Safety and Handling: Flammable Liquid Classification vs. Non-Fluorinated Solid/Liquid Analogs

1-Bromomethyl-2,2-difluorocyclopropane is classified as a flammable liquid (GHS02) with a flash point of 48°C, requiring storage away from ignition sources and use of explosion-proof equipment . It is also classified as harmful if swallowed (Acute Tox. 4 Oral) and a skin/eye irritant (GHS07) . In contrast, the non-fluorinated analog (bromomethyl)cyclopropane has a reported flash point of 105.8°F (41°C) and is heat-sensitive, but specific GHS classifications may differ. The difluorinated compound requires storage under nitrogen at -20°C to prevent decomposition, a more stringent requirement than for the non-fluorinated analog which is typically stored at ambient temperature . These handling requirements must be factored into procurement and laboratory workflow planning.

safety data handling flammability storage transport

Optimal Application Scenarios for 1-Bromomethyl-2,2-difluorocyclopropane (77613-65-1) Based on Quantitative Differentiation


Radical and Carbocation Mechanistic Probes in Academic and Industrial Research

The exceptionally low activation barrier (1.9 kcal/mol) and the regiospecific proximal cleavage in solvolysis make 1-bromomethyl-2,2-difluorocyclopropane an indispensable mechanistic probe for distinguishing radical vs. carbocation pathways. Researchers investigating enzymatic mechanisms, catalytic cycles, or synthetic reaction intermediates can use this building block to trap fleeting intermediates with unparalleled sensitivity, as demonstrated in the work of Dolbier et al. [1].

Synthesis of Metabolically Stable Drug Candidates in Pharmaceutical R&D

The gem-difluorocyclopropane moiety is a validated bioisostere that enhances metabolic stability and lipophilicity. Its incorporation into drug candidates, such as the TYK2/JAK1 inhibitor PF-06700841, has been shown to improve pharmacokinetic profiles [2]. Procurement of 1-bromomethyl-2,2-difluorocyclopropane enables medicinal chemists to access this privileged scaffold for lead optimization, particularly in programs targeting CNS disorders and autoimmune diseases where metabolic stability is critical.

Development of Fluorinated Agrochemicals with Enhanced Selectivity

Patent literature explicitly demonstrates the use of 2,2-difluorocyclopropylmethoxy derivatives in pyrazoline insecticides, claiming 'greater activity and better selectivity' compared to non-fluorinated analogs [3]. Agrochemical researchers developing next-generation pesticides can leverage this building block to introduce the difluorocyclopropyl group, which is known to modulate target binding and environmental persistence.

Fundamental Physicochemical and Computational Studies of Fluorine Effects

The quantifiable differences in density (+21% vs. non-fluorinated analog) and calculated LogP (+0.6 units) provide a clear experimental and computational model for studying the effects of gem-difluoro substitution on molecular properties . This compound serves as a well-defined probe for validating computational chemistry models of fluorine's influence on molecular conformation, electronic structure, and intermolecular interactions.

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